Ethanol, 2-[2-(2-propenyloxy)ethoxy]-, 4-methylbenzenesulfonate
CAS No.: 84183-96-0
Cat. No.: VC2709093
Molecular Formula: C14H22O6S
Molecular Weight: 318.39 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 84183-96-0 |
|---|---|
| Molecular Formula | C14H22O6S |
| Molecular Weight | 318.39 g/mol |
| IUPAC Name | 4-methylbenzenesulfonic acid;2-(2-prop-2-enoxyethoxy)ethanol |
| Standard InChI | InChI=1S/C7H8O3S.C7H14O3/c1-6-2-4-7(5-3-6)11(8,9)10;1-2-4-9-6-7-10-5-3-8/h2-5H,1H3,(H,8,9,10);2,8H,1,3-7H2 |
| Standard InChI Key | UMFDFXHCUFMSCZ-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)O.C=CCOCCOCCO |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)O.C=CCOCCOCCO |
Introduction
Fundamental Chemical Identity and Structure
Chemical Identification
Ethanol, 2-[2-(2-propenyloxy)ethoxy]-, 4-methylbenzenesulfonate is a complex organic compound characterized by its unique molecular structure. It is formally identified through several standardized parameters as outlined in Table 1.
| Parameter | Value |
|---|---|
| CAS Registry Number | 84183-96-0 |
| Molecular Formula | C14H22O6S |
| Molecular Weight | 318.39 g/mol |
| Alternative Name | 2-(2-(Allyloxy)ethoxy)ethyl 4-methylbenzenesulfonate |
| DTXSID | 80827717 |
Table 1: Chemical identification parameters for Ethanol, 2-[2-(2-propenyloxy)ethoxy]-, 4-methylbenzenesulfonate
The compound is also known by alternative nomenclature, including "4-methylbenzenesulfonic acid;2-(2-prop-2-enoxyethoxy)ethanol," reflecting its structural components and functional groups .
Structural Characteristics
The molecular structure of this compound incorporates several key functional groups that define its chemical behavior:
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A propenyloxy (allyloxy) group connected to an ethoxy chain
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A 4-methylbenzenesulfonate (tosylate) group that serves as an excellent leaving group
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Multiple ether linkages providing flexibility and solubility properties
The presence of these functional groups creates a molecule with distinct reactivity patterns and physical properties, particularly its behavior in nucleophilic substitution reactions.
Physical and Chemical Properties
Physical State and Appearance
Ethanol, 2-[2-(2-propenyloxy)ethoxy]-, 4-methylbenzenesulfonate typically appears as a colorless to light yellow liquid-solid mixture at room temperature, depending on its purity and storage conditions. The compound's physical properties are influenced by its molecular weight and the presence of both polar and non-polar regions within its structure .
Solubility and Compatibility
While specific solubility data for this exact compound is limited in the literature, inference from similar tosylated compounds suggests it has good solubility in common organic solvents including ethanol, dimethyl sulfoxide (DMSO), and dichloromethane. The compound likely exhibits limited water solubility due to its significant hydrophobic component from the methylbenzenesulfonate group .
The compound contains a tosylate group, which makes it incompatible with strong nucleophiles, as these can readily attack the electrophilic site created by the tosylate leaving group. Additionally, like most tosylates, it should be stored under inert gas (nitrogen or argon) at low temperatures to prevent degradation .
Chemical Reactivity
The defining feature of this compound's reactivity is the tosylate group, which functions as an excellent leaving group for nucleophilic substitution reactions. The primary reaction mechanism involves:
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Nucleophilic attack at the carbon adjacent to the tosylate group
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Displacement of the tosylate group (as p-toluenesulfonate)
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Formation of a new bond with the attacking nucleophile
This reactivity pattern makes the compound valuable as an intermediate in organic synthesis, particularly for introducing the 2-[2-(2-propenyloxy)ethoxy]- moiety into more complex molecules.
Synthesis Methods and Production
General Synthetic Approach
The synthesis of Ethanol, 2-[2-(2-propenyloxy)ethoxy]-, 4-methylbenzenesulfonate typically follows a two-step process:
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Preparation of 2-(2-(allyloxy)ethoxy)ethanol (the alcohol precursor)
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Tosylation of the terminal hydroxyl group using p-toluenesulfonyl chloride
The starting material for the first step is often a substituted ethylene glycol derivative, which undergoes etherification with allyl bromide or a similar allylating agent. The resulting alcohol is then subjected to tosylation under basic conditions.
Applications and Uses
Research Applications
Ethanol, 2-[2-(2-propenyloxy)ethoxy]-, 4-methylbenzenesulfonate serves primarily as a specialized reagent in organic synthesis and chemical research. Its main applications include:
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As an alkylating agent in the synthesis of complex organic molecules
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In the preparation of functionalized polymers and materials
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As an intermediate in the production of specialized surfactants
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In the synthesis of modified ethers with specific properties
The compound's value lies in its ability to transfer the 2-[2-(2-propenyloxy)ethoxy]- group while leaving behind the tosylate as a good leaving group, enabling further chemical modifications.
Industrial Relevance
In industrial contexts, the compound has been mentioned in regulatory frameworks suggesting potential applications in commercial processes. The U.S. Environmental Protection Agency (EPA) lists this compound under significant new uses of chemical substances, indicating its potential industrial relevance and the need for regulatory oversight of its applications .
Regulatory Status and Environmental Considerations
Regulatory Classification
Ethanol, 2-[2-(2-propenyloxy)ethoxy]-, 4-methylbenzenesulfonate is subject to regulatory oversight in several jurisdictions. In the United States, the compound is listed in the Code of Federal Regulations (CFR) under Title 40, Part 721, which addresses significant new uses of chemical substances .
This regulatory listing indicates that the compound is subject to reporting requirements and potential restrictions on its manufacture, importation, and use. The specific provisions may include:
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Notification requirements before manufacturing or importing
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Record-keeping obligations
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Potential restrictions on specific applications
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Worker protection standards
These regulatory requirements underscore the importance of appropriate handling and use of the compound in both research and industrial settings .
Environmental Fate and Impact
While specific environmental data for this compound is limited in the available literature, its chemical structure suggests several environmental considerations:
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The presence of the tosylate group could lead to acidification upon hydrolysis in aquatic environments
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The ether linkages may be susceptible to photo-oxidation and biodegradation
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The compound's limited water solubility may affect its distribution in environmental compartments
Given these potential environmental implications, proper disposal practices and containment measures should be employed when handling this compound .
Related Compounds and Structural Analogues
Direct Structural Analogues
Several compounds share structural similarities with Ethanol, 2-[2-(2-propenyloxy)ethoxy]-, 4-methylbenzenesulfonate, most notably:
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2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate (Tos-PEG3-OH): Contains a hydroxyl group instead of the propenyloxy group
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Ethanol, 2-[2-(2-propenyloxy)ethoxy]- (without the tosylate group): The alcohol precursor to the target compound
These structural analogues often share similar synthetic pathways and reactivity patterns, but with varying physical properties and applications.
Comparative Analysis with Related Compounds
Table 2 presents a comparative analysis of Ethanol, 2-[2-(2-propenyloxy)ethoxy]-, 4-methylbenzenesulfonate and its close structural analogues:
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |
|---|---|---|---|---|
| Ethanol, 2-[2-(2-propenyloxy)ethoxy]-, 4-methylbenzenesulfonate | 84183-96-0 | C14H22O6S | 318.39 | Reference compound |
| 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate | 77544-68-4 | C13H20O6S | 304.36 | Hydroxyl group instead of propenyloxy |
| Ethanol, 2-[2-(2-propenyloxy)ethoxy]- | 15075-50-0 | C7H14O3 | 146.18 | Lacks the tosylate group |
Table 2: Comparative analysis of Ethanol, 2-[2-(2-propenyloxy)ethoxy]-, 4-methylbenzenesulfonate and related compounds
The key differences between these compounds significantly affect their reactivity and applications. While the target compound serves as an alkylating agent due to its good leaving group, the non-tosylated analogue functions primarily as a solvent or intermediate. The hydroxyl-containing analogue (Tos-PEG3-OH) offers different functionalization opportunities due to its terminal hydroxyl group .
Current Research Trends and Future Perspectives
Future Research Directions
Based on the compound's structure and reactivity profile, several promising research directions can be anticipated:
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Investigation of its utility in click chemistry applications, leveraging the allyl group for subsequent functionalization
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Exploration of its potential as a linker in the preparation of bioconjugates
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Development of improved synthetic routes to increase yield and purity
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Assessment of its applicability in green chemistry approaches, potentially as a more selective alkylating agent
The compound's unique combination of a good leaving group with a terminal alkene functionality makes it a candidate for diverse applications in both academic and industrial research contexts .
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